molecular formula C12H15NO2 B13263797 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B13263797
M. Wt: 205.25 g/mol
InChI Key: LKGWFUOURXQCFR-UHFFFAOYSA-N
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Description

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS: 158781-95-4) is a versatile tetrahydronaphthalene-based building block in medicinal chemistry and organic synthesis. Its structure, featuring both an aminomethyl group and a carboxylic acid, makes it a valuable scaffold for constructing more complex molecules. Recent research has identified tetrahydronaphthalene amides (THNAs) as a new class of ATP synthase inhibitors effective against Mycobacterium tuberculosis, representing a promising therapeutic strategy for drug-resistant TB . Furthermore, derivatives of tetrahydronaphthalene are investigated as selective antagonists for the Retinoic Acid Receptor alpha (RARα), a target for developing non-hormonal male contraceptives . The compound is also related to AR-A000002, a known selective and high-affinity 5-hydroxytryptamine (5-HT1B) receptor antagonist studied for its potential in models of depression and anxiety . This chemical serves as a critical precursor for pharmaceutical intermediates, enabling exploration of structure-activity relationships (SAR) in drug discovery programs. It is available in different salt forms, including the free acid (CAS 158781-95-4 ) and the hydrochloride salt (CAS 1955506-03-2 ). This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10/h4-6,10H,1-3,7,13H2,(H,14,15)

InChI Key

LKGWFUOURXQCFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)C(=O)O)CN

Origin of Product

United States

Preparation Methods

Synthesis from 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

One of the most documented routes involves starting from the 8-oxo derivative of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The general pathway is:

  • Step 1: Synthesis or procurement of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This ketone intermediate contains a carbonyl group at position 8, which is key for further functionalization.

  • Step 2: Reductive amination of the 8-oxo group to introduce the aminomethyl group. This is typically done by reacting the ketone with ammonia or an amine source in the presence of a reducing agent such as hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium cyanoborohydride.

  • Step 3: Isolation of the 8-(aminomethyl) derivative, followed by purification. The product is often obtained as the free acid or as a hydrochloride salt to improve stability and handling.

This method has been reported in patent literature and chemical supplier data:

Step Reaction Conditions Notes
1 Preparation of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Various synthetic routes, often via oxidation of tetrahydronaphthalene derivatives Starting material for amination
2 Reductive amination of ketone Hydrogen gas, Pd/C catalyst, moderate temperature and pressure Converts ketone to aminomethyl group
3 Purification Crystallization or salt formation (e.g., HCl salt) Yields vary, purity critical for biological use

This approach is supported by data from chemical databases and patents describing the reduction of dihydronaphthalene amide compounds to amino-methyl derivatives.

Alternative Synthetic Routes

  • Direct Amination of Carboxylic Acid Derivatives: Some methods attempt direct amination of carboxylic acid derivatives or esters, but these are less common due to lower selectivity and yield.

  • Use of Protected Intermediates: Protecting groups on the amino or carboxylic acid functions may be employed during synthesis to avoid side reactions, followed by deprotection after the aminomethyl group introduction.

  • Catalytic Hydrogenation of Amides: Reduction of amide precursors to amines under catalytic hydrogenation conditions can also yield the target compound.

Reaction Conditions and Optimization

  • Catalysts: Palladium on carbon (Pd/C) is the most common catalyst for hydrogenation steps.

  • Solvents: Typical solvents include ethanol, methanol, or acetonitrile, chosen for solubility and stability.

  • Temperature and Pressure: Moderate temperatures (25–80 °C) and hydrogen pressures (1–5 atm) are generally used to optimize yield while preserving the tetrahydronaphthalene ring.

  • Purification: Crystallization or salt formation (e.g., hydrochloride salt) improves compound stability and purity.

Analytical Data and Characterization

Summary Table of Preparation Method

Parameter Details
Starting Material 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Key Reaction Reductive amination with ammonia or amine source
Catalyst Pd/C (Palladium on carbon)
Solvent Ethanol, methanol, or acetonitrile
Temperature 25–80 °C
Pressure 1–5 atm hydrogen
Purification Crystallization, salt formation (HCl salt)
Yield Typically moderate to good (varies by method)
Characterization TLC, NMR, MS, elemental analysis

Research Results and Notes

  • The compound is commercially available as the hydrochloride salt, confirming the synthetic route's feasibility and scalability.

  • The reductive amination method is preferred for its specificity and ability to preserve the bicyclic structure without over-reduction.

  • Variations in reaction time, catalyst loading, and solvent choice can impact yield and purity.

  • The compound serves as a valuable intermediate in pharmaceutical synthesis, often further derivatized for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, alcohols, aldehydes, and various substituted naphthalene derivatives.

Scientific Research Applications

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid (CAS 1131-63-1) None C₁₁H₁₂O₂ 176.21 Metabolite in anaerobic degradation
8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (Target) -CH₂NH₂ (8), -COOH (2) C₁₂H₁₅NO₂ 217.25* Predicted enhanced solubility due to -NH₂
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 89781-52-2) =O (8), -COOH (2) C₁₁H₁₀O₃ 190.20 Reactive ketone group; potential metabolic intermediate
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid -CH₃ (5,5,8,8), -COOH (2) C₁₅H₂₀O₂ 232.32 RXR/RAR agonism; high lipophilicity
6-(1-Imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (DP-1904) -CH₂-imidazole (6), -COOH (2) C₁₅H₁₆N₂O₂ 256.30 Thromboxane synthase inhibitor

*Calculated based on molecular formula.

Key Observations:
  • Aminomethyl Group (Position 8): Introduces basicity (pKa ~9–10), enhancing water solubility compared to non-polar substituents like methyl groups in the tetramethyl analog . This group may facilitate prodrug strategies, as seen in the Boc-protected derivative (CAS 165949-89-3) .
  • Carboxylic Acid (Position 2) : A conserved pharmacophore across analogs, critical for receptor binding (e.g., RXR/RAR agonists in ) or enzyme interactions .

Physicochemical Properties

  • Solubility: The aminomethyl group in the target compound likely increases aqueous solubility compared to the tetramethyl analog (logP ~3.5 estimated) and the oxo derivative.
  • Lipophilicity : Substituents like methyl groups (tetramethyl analog) or imidazole (DP-1904) increase logP, favoring membrane permeability but reducing solubility .

Biological Activity

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula:

  • Molecular Formula : C₁₃H₁₇NO₂
  • Molecular Weight : 219.28 g/mol

The structure includes a tetrahydronaphthalene backbone with an amino group and a carboxylic acid functional group. This unique structure may contribute to its biological properties.

Research indicates that compounds similar to 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid may exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes. For instance, it has been suggested that related compounds can inhibit deubiquitylases, which play a role in protein degradation and cellular signaling pathways .
  • Antitumor Activity : Some studies have reported that similar compounds can induce apoptosis in cancer cells by modulating the activity of oncogenes and tumor suppressor genes. This suggests a potential application in cancer therapy .
  • Neuroprotective Effects : There is evidence indicating that these compounds could mitigate neuroinflammation and protect neuronal cells from damage, making them candidates for treating neurodegenerative diseases .

Anticancer Properties

A study focusing on the anticancer properties of related compounds demonstrated significant cytotoxic effects on various cancer cell lines. For example:

  • Cytotoxicity Testing : Compounds structurally related to 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid were tested against lung cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as anticancer agents .

Neuroprotective Studies

In vivo studies using animal models have shown that similar compounds can reduce markers of neuroinflammation:

  • Model : 5xFAD mice (a model for Alzheimer's disease) were treated with derivatives of the compound.
  • Findings : The treatment resulted in reduced microglial activation and improved cognitive function compared to untreated controls .

Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionInhibits deubiquitylases
Antitumor ActivityInduces apoptosis
Neuroprotective EffectsReduces neuroinflammation

Q & A

Q. What are the recommended synthetic routes for 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and what key reagents are involved?

The synthesis typically involves multi-step reactions starting with tetrahydronaphthalene derivatives. For example, tert-butoxycarbonyl (Boc) protection of the aminomethyl group is a critical step to prevent unwanted side reactions during carboxylation or functionalization . Key reagents include hydrazine hydrate, potassium hydroxide, and Boc-anhydride. Reaction conditions often require inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 0–5°C for Boc protection) to optimize yield and purity .

Q. How is the compound purified post-synthesis, and what analytical methods validate its purity?

Purification commonly employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization using ethanol or methanol . Analytical validation uses HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and NMR (¹H/¹³C) to confirm >97% purity. Melting point analysis (e.g., 152–156°C for related tetrahydronaphthalene derivatives) provides additional verification .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • NMR Spectroscopy : ¹H NMR (δ 1.2–2.8 ppm for tetrahydronaphthalene protons; δ 3.1–3.5 ppm for aminomethyl groups) and ¹³C NMR (δ 170–175 ppm for carboxylic acid carbons) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (aromatic C=C) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 232.323 for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in test samples. For example, residual solvents like DMSO can artificially inflate cytotoxicity readings. Mitigation strategies include:

  • Standardizing assays (e.g., using identical cell lines and incubation times).
  • Repeating experiments with HPLC-purified batches (>99% purity) .
  • Cross-validating results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What computational methods are suitable for studying its structure-activity relationships (SAR)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., enzymes or receptors).
  • DFT Calculations : Gaussian 16 for optimizing geometries and calculating electrostatic potential maps to identify reactive sites .
  • MD Simulations : GROMACS for assessing stability in biological membranes over 100-ns trajectories .

Q. How does stereochemistry at the aminomethyl group influence its pharmacological profile?

The (R)- and (S)-enantiomers exhibit distinct bioactivities. For example, the (R)-configuration in analogs shows 10-fold higher binding affinity to serotonin receptors compared to (S)-isomers . Enantiomeric separation uses chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases. Absolute configuration is confirmed via X-ray crystallography (e.g., triclinic crystal system, P1 space group) .

Q. What strategies optimize its solubility and stability in aqueous buffers for in vivo studies?

  • pH Adjustment : Solubilize the carboxylic acid group at pH >7.0 (pKa ~4.5).
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without precipitation .
  • Lyophilization : Prepare stable lyophilized powders stored at -20°C (retains >95% potency after 6 months) .

Q. How do structural analogs compare in terms of reactivity and bioactivity?

Analog Key Modification Bioactivity Difference
5,5,8,8-Tetramethyl derivativeMethyl groups at C5/C8Reduced cytotoxicity, enhanced logP
Bromo-substituted analogsBromine at C8Increased halogen bonding in enzyme assays
Ethyl ester prodrugsCarboxylic acid → ethyl esterImproved oral bioavailability

Methodological Notes

  • Contradiction Handling : Cross-reference melting points, NMR shifts, and retention times with published datasets (e.g., CCDC deposition numbers for crystal structures) .
  • Advanced Synthesis : Employ flow chemistry for hazardous steps (e.g., bromination) to improve safety and yield .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like PubChem or Zenodo .

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